molecular formula C16H16O B11885341 Cyclohexanone, 3-(1-naphthalenyl)- CAS No. 161496-96-4

Cyclohexanone, 3-(1-naphthalenyl)-

Cat. No.: B11885341
CAS No.: 161496-96-4
M. Wt: 224.30 g/mol
InChI Key: AUCXEQITWZQJIC-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)cyclohexanone is an organic compound with the molecular formula C16H16O. It is characterized by a cyclohexanone ring substituted with a naphthalene moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Naphthalen-1-yl)cyclohexanone can be synthesized through the condensation of naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-(Naphthalen-1-yl)cyclohexanone are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)cyclohexanone: Similar in structure but with the naphthalene moiety at the 2-position.

    1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring.

    Naphthalen-1-ylmethanol: An alcohol derivative of naphthalene.

Uniqueness

3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Cyclohexanone, 3-(1-naphthalenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

Cyclohexanone, 3-(1-naphthalenyl)- is synthesized through the condensation of naphthaldehyde with cyclohexanone. This reaction typically involves using a base catalyst, such as sodium hydroxide, to facilitate the formation of the desired compound. The structural confirmation is achieved through various spectroscopic techniques, including NMR and X-ray crystallography.

Antimicrobial Activity

Research has shown that derivatives of cyclohexanone with naphthalene moieties exhibit significant antimicrobial properties. A study conducted by El-Zahar et al. (2010) synthesized several naphthyl-cyclohexanone derivatives and evaluated their antimicrobial activities against various Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this synthesis displayed notable inhibition zones, suggesting effective antibacterial properties .

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
1a15
1b18
2a20
2b16

These findings highlight the potential of cyclohexanone derivatives in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of cyclohexanone, 3-(1-naphthalenyl)- has also been explored. A review on flavonoid compounds indicated that certain structural modifications can enhance antiproliferative activity against cancer cell lines. The presence of naphthalene groups in these compounds has been linked to increased cytotoxicity against various cancer types .

Another study reported that specific derivatives demonstrated selective activity against cancer cells without harming normal cells, indicating a promising therapeutic index for future drug development .

Case Studies

Several case studies have investigated the biological effects of cyclohexanone derivatives:

  • Antibacterial Effects : In a comparative study, cyclohexanone derivatives were tested against standard antibiotics. Results showed that some derivatives were more effective than traditional treatments against resistant bacterial strains .
  • Cytotoxicity in Cancer Cells : A study involving human prostate cancer cell lines demonstrated that certain naphthalene-containing cyclohexanones induced apoptosis and inhibited cell proliferation more effectively than existing chemotherapeutics .
  • Molecular Docking Studies : Computational studies have supported experimental findings by predicting strong binding affinities between cyclohexanone derivatives and biological targets involved in cancer progression and bacterial resistance mechanisms .

Properties

CAS No.

161496-96-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-naphthalen-1-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2

InChI Key

AUCXEQITWZQJIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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